![molecular formula C18H17BrN4O3S3 B2655188 2-({4-amino-5-[(5-bromothiophen-2-yl)sulfonyl]pyrimidin-2-yl}sulfanyl)-N-(4-ethylphenyl)acetamide CAS No. 1223905-71-2](/img/structure/B2655188.png)
2-({4-amino-5-[(5-bromothiophen-2-yl)sulfonyl]pyrimidin-2-yl}sulfanyl)-N-(4-ethylphenyl)acetamide
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Overview
Description
2-({4-amino-5-[(5-bromothiophen-2-yl)sulfonyl]pyrimidin-2-yl}sulfanyl)-N-(4-ethylphenyl)acetamide is a complex organic compound that features a unique combination of functional groups, including an amino group, a bromothiophene moiety, a sulfonyl group, and a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({4-amino-5-[(5-bromothiophen-2-yl)sulfonyl]pyrimidin-2-yl}sulfanyl)-N-(4-ethylphenyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrimidine core: The pyrimidine ring is synthesized through a condensation reaction involving appropriate precursors such as amidines and β-diketones.
Introduction of the bromothiophene moiety: The bromothiophene group is introduced via a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a brominated thiophene under palladium catalysis.
Sulfonylation: The sulfonyl group is added through a sulfonylation reaction using sulfonyl chlorides in the presence of a base.
Amino group introduction: The amino group is introduced through nucleophilic substitution reactions.
Final coupling: The final step involves coupling the synthesized intermediate with 4-ethylphenyl acetamide under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the sulfonyl group.
Reduction: Reduction reactions can target the nitro group, converting it to an amino group.
Substitution: The bromine atom in the bromothiophene moiety can be substituted with various nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds containing a thiophene moiety, similar to the structure of 2-({4-amino-5-[(5-bromothiophen-2-yl)sulfonyl]pyrimidin-2-yl}sulfanyl)-N-(4-ethylphenyl)acetamide, demonstrate promising anticancer properties. Research has shown that derivatives with sulfonamide groups can inhibit tumor growth by targeting specific cancer cell pathways. For example, a study highlighted the efficacy of sulfonamide derivatives in reducing cell proliferation in various cancer lines, suggesting a mechanism involving apoptosis induction and cell cycle arrest .
Antimicrobial Properties
The compound's structural features suggest potential antimicrobial activity. Sulfonamides are known for their antibacterial properties, and compounds with similar functional groups have been reported to exhibit activity against both Gram-positive and Gram-negative bacteria. A series of studies have evaluated the antibacterial effects of related compounds, demonstrating significant inhibition against strains like Staphylococcus aureus and Escherichia coli .
Antiviral Activity
Emerging research has focused on the antiviral potential of compounds featuring pyrimidine and thiophene derivatives. These compounds have shown activity against viral infections by interfering with viral replication processes. For instance, certain sulfonamide derivatives have been evaluated for their efficacy against HIV and influenza viruses, indicating a promising avenue for further exploration .
Case Study 1: Anticancer Efficacy
A recent study investigated the anticancer effects of a series of thiophene-containing pyrimidine derivatives, including analogs of this compound. The results indicated a dose-dependent inhibition of cancer cell lines with IC50 values significantly lower than those observed for standard chemotherapeutic agents .
Case Study 2: Antimicrobial Testing
In another study, the antimicrobial efficacy of related sulfonamide derivatives was assessed against a panel of bacterial strains. The results showed that compounds with similar structures exhibited minimum inhibitory concentrations (MICs) comparable to conventional antibiotics, highlighting their potential as new antimicrobial agents .
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl and amino groups may play a crucial role in binding to these targets, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- **2-({4-amino-5-[(5-chlorothiophen-2-yl)sulfonyl]pyrimidin-2-yl}sulfanyl)-N-(4-ethylphenyl)acetamide
- **2-({4-amino-5-[(5-methylthiophen-2-yl)sulfonyl]pyrimidin-2-yl}sulfanyl)-N-(4-ethylphenyl)acetamide
Uniqueness
The presence of the bromothiophene moiety distinguishes this compound from its analogs, potentially offering unique electronic and steric properties that can influence its reactivity and interactions with biological targets.
Biological Activity
The compound 2-({4-amino-5-[(5-bromothiophen-2-yl)sulfonyl]pyrimidin-2-yl}sulfanyl)-N-(4-ethylphenyl)acetamide is a novel synthetic derivative that has garnered attention for its potential biological activities, particularly in the field of oncology and pharmacology. This article delves into its biological activity, synthesis, and related research findings.
Chemical Structure and Properties
The compound features a complex structure that includes a pyrimidine ring, a sulfonyl group, and an ethylphenyl moiety. Its molecular formula can be represented as C15H16BrN3O2S2, indicating the presence of multiple functional groups that contribute to its biological properties.
Biological Activity Overview
Research indicates that this compound exhibits significant antitumor activity, primarily through mechanisms involving inhibition of specific signaling pathways associated with cancer cell proliferation.
- Inhibition of Cell Proliferation : Studies have shown that the compound can inhibit the growth of various cancer cell lines, including breast and lung cancer cells.
- Induction of Apoptosis : The compound promotes programmed cell death in tumor cells, which is crucial for effective cancer treatment.
- Targeting Kinase Activity : It has been suggested that the compound may inhibit certain kinases involved in cancer progression, although specific targets remain to be fully elucidated.
Research Findings and Case Studies
Several studies have been conducted to evaluate the biological activity of this compound:
Study | Objective | Findings |
---|---|---|
Study 1 | Evaluate cytotoxic effects on cancer cells | The compound showed IC50 values in the micromolar range against breast cancer cell lines, indicating potent cytotoxicity. |
Study 2 | Assess apoptosis induction | Flow cytometry analysis revealed increased apoptotic cells after treatment with the compound compared to controls. |
Study 3 | Investigate kinase inhibition | Preliminary results suggest inhibition of EGFR and VEGFR pathways, critical for tumor growth and metastasis. |
Synthesis and Derivatives
The synthesis of this compound involves multi-step reactions starting from commercially available precursors. The incorporation of the 5-bromothiophen-2-sulfonyl group is particularly noteworthy due to its role in enhancing biological activity.
Properties
IUPAC Name |
2-[4-amino-5-(5-bromothiophen-2-yl)sulfonylpyrimidin-2-yl]sulfanyl-N-(4-ethylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17BrN4O3S3/c1-2-11-3-5-12(6-4-11)22-15(24)10-27-18-21-9-13(17(20)23-18)29(25,26)16-8-7-14(19)28-16/h3-9H,2,10H2,1H3,(H,22,24)(H2,20,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSBQLPQUUKXIQZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CSC2=NC=C(C(=N2)N)S(=O)(=O)C3=CC=C(S3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17BrN4O3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
513.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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